N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methanesulfonyl group, a trifluoromethyl group, and an acetamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
- Dissolve 4-(trifluoromethyl)aniline in dichloromethane.
- Add triethylamine to the solution.
- Slowly add methanesulfonyl chloride while maintaining the temperature below 0°C.
- Stir the reaction mixture for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures precise control over temperature, pressure, and reactant flow rates, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetamide moiety can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines or alcohols, depending on the reaction conditions.
Scientific Research Applications
N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its strong electron-withdrawing properties and used in similar applications as N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide.
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, used in organic synthesis and pharmaceutical research.
Uniqueness
This compound is unique due to the combination of its methanesulfonyl and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a promising candidate for various scientific applications.
Properties
CAS No. |
88730-38-5 |
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Molecular Formula |
C10H10F3NO4S |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
[N-acetyl-4-(trifluoromethyl)anilino] methanesulfonate |
InChI |
InChI=1S/C10H10F3NO4S/c1-7(15)14(18-19(2,16)17)9-5-3-8(4-6-9)10(11,12)13/h3-6H,1-2H3 |
InChI Key |
VFNLFYQNFJTHIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)OS(=O)(=O)C |
Origin of Product |
United States |
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